molecular formula C23H23N3O3 B214394 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214394
M. Wt: 389.4 g/mol
InChI Key: DBRSZRJHIPRUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to possess anti-inflammatory and antioxidant activities. Furthermore, it has been investigated for its potential to protect against neurodegenerative diseases by inhibiting the formation of beta-amyloid plaques and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic properties. This compound has been found to exhibit various pharmacological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its limited availability and high cost, which may hinder its widespread use in scientific research.

Future Directions

There are several future directions for the scientific research of 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. One of the areas of interest is the investigation of its potential use in the treatment of neurodegenerative diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Moreover, the development of more efficient synthesis methods and the exploration of its derivatives may lead to the discovery of more potent compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been reported in the literature. One of the commonly used methods involves the reaction of 3-hydroxy-1-(4-methylbenzyl)-1H-indole-2,3-dione with 3,5-dimethyl-4-amino-1H-pyrazole in the presence of acetic anhydride and triethylamine. The resulting product is then treated with sodium hydroxide to obtain the desired compound.

Scientific Research Applications

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been the subject of various scientific studies due to its potential therapeutic properties. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant activities. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C23H23N3O3/c1-14-8-10-17(11-9-14)13-26-19-7-5-4-6-18(19)23(29,22(26)28)12-20(27)21-15(2)24-25-16(21)3/h4-11,29H,12-13H2,1-3H3,(H,24,25)

InChI Key

DBRSZRJHIPRUAD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=C(NN=C4C)C)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=C(NN=C4C)C)O

Origin of Product

United States

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